N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine
Description
N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring substituted with a trifluoromethylpyridine moiety. This structure is characteristic of bioactive molecules targeting receptors such as kinases or neurotransmitter systems . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine linker provides conformational flexibility for receptor interactions . Its synthesis typically involves reductive amination or coupling reactions, as seen in related analogs .
Properties
IUPAC Name |
N-ethyl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-14-4-6-22-15(23-14)25-9-7-24(8-10-25)12-3-5-21-13(11-12)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIIPQOTZXCACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C13H17F3N4
- Molecular Weight : 302.301 g/mol
- CAS Number : 132834-58-3
The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and neurotransmitter receptors. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.
Biological Activity Overview
The compound exhibits several biological activities, which can be summarized as follows:
| Biological Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Inhibition of SRC Kinase | SRC | 52 | |
| Inhibition of ABL1 Kinase | ABL1 | 25 | |
| Dopamine D3 Receptor Affinity | D3 Receptor | High Affinity |
Anticancer Activity
In a study evaluating the compound's anticancer properties, it was shown to inhibit cell proliferation in various cancer cell lines. The IC50 values indicated potent activity against BCR-ABL positive leukemia cells, with significant selectivity over non-cancerous cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Neuropharmacological Effects
Research investigating the neuropharmacological profile of the compound revealed its potential as a modulator of dopamine receptors. Specifically, it demonstrates high affinity for the D3 receptor, which is implicated in various neuropsychiatric disorders. This suggests that the compound could be explored for therapeutic applications in conditions such as schizophrenia and addiction.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics when administered orally. It has a good bioavailability profile, which is essential for effective therapeutic use.
Comparison with Similar Compounds
Structural Flexibility vs. Rigidity
Electronic and Pharmacokinetic Effects
- The trifluoromethyl group on pyridine (target compound) versus pyrimidine (e.g., 2-Amino-4-(trifluoromethyl)pyrimidine) alters electron distribution, impacting π-π stacking or hydrogen bonding in receptor interactions .
- Ethylamine at pyrimidine C4 (target) versus methyl or hydroxyl groups in analogs (e.g., ) modulates basicity and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
